molecular formula C9H15N3 B1596761 1-Pyridin-2-ylbutane-1,4-diamine CAS No. 374064-05-8

1-Pyridin-2-ylbutane-1,4-diamine

Cat. No. B1596761
M. Wt: 165.24 g/mol
InChI Key: JPEKECSPVXJPOL-UHFFFAOYSA-N
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Description

“1-Pyridin-2-ylbutane-1,4-diamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is also known as N1-(pyridin-2-yl)butane-1,4-diamine . It is in liquid form .


Molecular Structure Analysis

The molecular structure of “1-Pyridin-2-ylbutane-1,4-diamine” consists of a pyridine ring attached to a butane chain, which has two amine groups at its ends .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Pyridin-2-ylbutane-1,4-diamine” include a molecular weight of 165.24 , and it is in liquid form . More detailed properties like density, boiling point, vapor pressure, etc., are not available in the retrieved data.

Scientific Research Applications

  • Summary of the Application : The compound “2-(Pyridin-2-yl) Pyrimidine Derivatives” has been studied for its potential anti-fibrosis activity . This research is particularly relevant to the treatment of diseases such as liver cirrhosis, where fibrosis plays a significant role.
  • Methods of Application or Experimental Procedures : A series of these derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . The anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
  • Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

If you’re interested in a particular field of study or type of application, I’d recommend consulting scientific literature or a specialist in the field. They may be able to provide more detailed information based on the latest research and developments. Alternatively, you could consider reaching out to suppliers or manufacturers of the compound, as they may have additional information about its uses and applications .

If you’re interested in a particular field of study or type of application, I’d recommend consulting scientific literature or a specialist in the field. They may be able to provide more detailed information based on the latest research and developments. Alternatively, you could consider reaching out to suppliers or manufacturers of the compound, as they may have additional information about its uses and applications .

Safety And Hazards

The safety information available indicates that “1-Pyridin-2-ylbutane-1,4-diamine” is potentially dangerous. It has hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-pyridin-2-ylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-6-3-4-8(11)9-5-1-2-7-12-9/h1-2,5,7-8H,3-4,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEKECSPVXJPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377984
Record name 1-pyridin-2-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-2-ylbutane-1,4-diamine

CAS RN

374064-05-8
Record name 1-(2-Pyridinyl)-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374064-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-pyridin-2-ylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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